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molecular formula C11H7F2N3O B8278385 4-(2-Amino-4-pyrimidinyl)-2,6-difluorobenzaldehyde

4-(2-Amino-4-pyrimidinyl)-2,6-difluorobenzaldehyde

Cat. No. B8278385
M. Wt: 235.19 g/mol
InChI Key: VLKQFSMGCAFYIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08697685B2

Procedure details

The title compound was prepared following the General Procedure A using: (3,5-difluoro-4-formylphenyl)boronic acid (4.93 g, 26.5 mmol) and 4-chloro-2-pyrimidinamine (3.44 g, 26.5 mmol). Flash chromatography on SiO2 (gradient: 100% CHCl3 to 10% THF/90% CHCl3) afforded the title compound (5.69 g, 75%) as an off-white solid. LC-MS (ES) m/z=236 [M+H]+.
Quantity
4.93 g
Type
reactant
Reaction Step One
Quantity
3.44 g
Type
reactant
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4](B(O)O)[CH:5]=[C:6]([F:10])[C:7]=1[CH:8]=[O:9].Cl[C:15]1[CH:20]=[CH:19][N:18]=[C:17]([NH2:21])[N:16]=1>>[NH2:21][C:17]1[N:18]=[C:19]([C:4]2[CH:3]=[C:2]([F:1])[C:7]([CH:8]=[O:9])=[C:6]([F:10])[CH:5]=2)[CH:20]=[CH:15][N:16]=1

Inputs

Step One
Name
Quantity
4.93 g
Type
reactant
Smiles
FC=1C=C(C=C(C1C=O)F)B(O)O
Step Two
Name
Quantity
3.44 g
Type
reactant
Smiles
ClC1=NC(=NC=C1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=CC(=N1)C1=CC(=C(C=O)C(=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.69 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 91.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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